![molecular formula C10H7FN2OS B420731 (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)
(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a fluorobenzylidene group and a thioxo group attached to the imidazolidinone ring
Preparation Methods
The synthesis of (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with reagents such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group and the thioxo group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds, such as:
(3E,5E)-3,5-Bis(3-fluorobenzylidene)tetrahydro-4H-pyran-4-one: This compound also contains fluorobenzylidene groups but differs in its core structure, which is a tetrahydropyranone ring.
Pyrazole and pyrimidine derivatives: These compounds share some structural similarities and have been studied for their anticancer activities.
Properties
Molecular Formula |
C10H7FN2OS |
|---|---|
Molecular Weight |
222.24g/mol |
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
InChI Key |
ISEWJUFUPBFYNZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)F |
SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-N-{5-[(trichloroacetyl)amino]-1-naphthyl}acetamide](/img/structure/B420652.png)
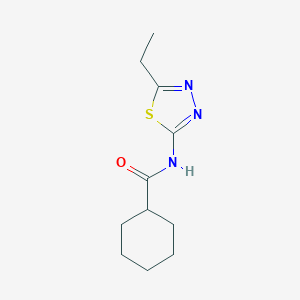
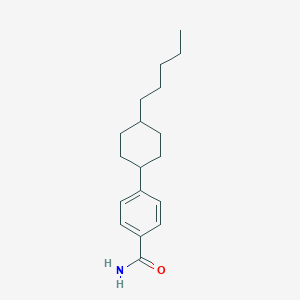
![N-[4-(dimethylamino)-2-nitrophenyl]acetamide](/img/structure/B420663.png)
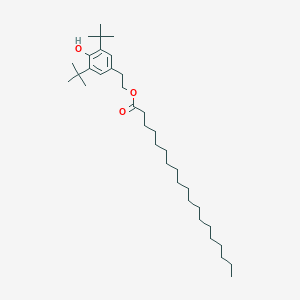
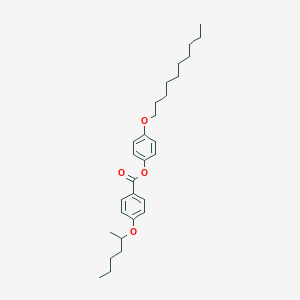
![1-[4'-(NONYLOXY)-[1,1'-BIPHENYL]-4-YL]ETHAN-1-ONE](/img/structure/B420666.png)
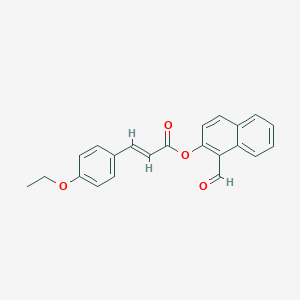
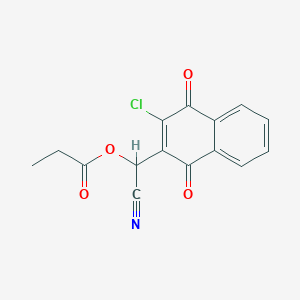
![2-Chloro-5-methylhexyl 4-[2-(4-{[(2-chloro-5-methylhexyl)oxy]carbonyl}phenyl)ethyl]benzoate](/img/structure/B420670.png)
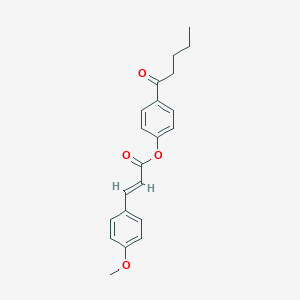
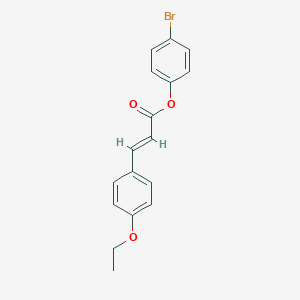
![N-[4-({4-[(4-{[4-(benzoylamino)phenyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)phenyl]benzamide](/img/structure/B420676.png)
![4-methyl-N-[4-[4-[4-[4-[(4-methylbenzoyl)amino]phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]benzamide](/img/structure/B420680.png)
